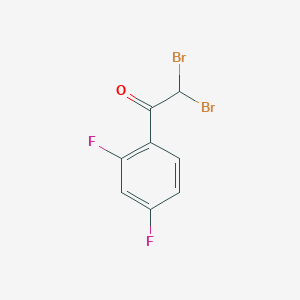
2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid is an organic compound that features a cyclopropane ring substituted with a bromophenyl and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromophenylacetic acid with a fluorinating agent under controlled conditions. The reaction may involve the use of reagents such as diethylzinc and diiodomethane to form the cyclopropane ring, followed by fluorination using a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would be employed to achieve high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced analogs of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic Acid: Shares the bromophenyl group but lacks the cyclopropane and fluorine substitutions.
2-Fluorocyclopropanecarboxylic Acid: Contains the cyclopropane and fluorine but lacks the bromophenyl group.
4-Bromophenylcyclopropane: Contains the bromophenyl and cyclopropane but lacks the fluorine substitution.
Uniqueness
2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid is unique due to the combination of the bromophenyl, fluorine, and cyclopropane moieties. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C10H8BrFO2 |
|---|---|
Poids moléculaire |
259.07 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-2-fluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8BrFO2/c11-7-3-1-6(2-4-7)10(12)5-8(10)9(13)14/h1-4,8H,5H2,(H,13,14) |
Clé InChI |
KRAPVJZOGYXULG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C2=CC=C(C=C2)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13708760.png)

![Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13708773.png)



![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)




